N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzo[d]thiazole moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a methylthio group, often using methylthiolating agents such as methyl iodide in the presence of a base.
Attachment of the 3,5-dimethylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms .
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The aromatic rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazol-2-yl-4-aminophenol: Known for its antimicrobial properties.
Benzo[d]thiazol-2-yl-4-aminopyridine: Studied for its anticancer activity.
Benzo[d]thiazol-2-yl-4-aminobenzamide: Investigated for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWFTWYOLAPAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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